2-(3,4-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrano[2,3-f]chromene-4,8-diones . Its complex name might seem daunting, but let’s break it down:
2-(3,4-dimethoxyphenyl): This part refers to a phenyl ring with two methoxy (OCH₃) groups attached at positions 3 and 4.
5-methyl: Indicates a methyl group (CH₃) at position 5.
2,3,9,10,11,12-hexahydro: Describes the presence of six hydrogen atoms in the hexahydro ring system.
4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione: The core structure consists of a chromene ring fused with a pyran ring, forming a unique polycyclic system.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with phloroglucinol as the starting material. Here’s a simplified synthetic route:
Condensation Reaction: Phloroglucinol reacts with appropriate reagents to form the pyran ring.
Substitution and Cyclization: Further reactions introduce the dimethoxyphenyl group and create the hexahydrobenzo[c]pyrano[2,3-f]chromene-4,8-dione scaffold.
Reagents: Phloroglucinol, suitable aromatic aldehydes, and other reagents.
Conditions: Typically carried out under acidic or basic conditions.
Industrial Production: While not widely produced industrially, research efforts focus on optimizing synthetic routes for scalability.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substituents can be introduced at various positions.
Cyclization: Formation of the pyran and chromene rings involves cyclization reactions.
Acids/Bases: Used for cyclization and functional group transformations.
Hydride Sources: Employed in reduction steps.
Electrophiles/Nucleophiles: Essential for substitution reactions.
Major Products:: The primary product is the titled compound itself, with variations based on substituents and reaction conditions.
Scientific Research Applications
This compound has garnered interest across scientific disciplines:
Chemistry: Studied for its unique structure and reactivity.
Biology: Investigated for potential biological activities.
Medicine: Explored as a potential drug candidate.
Industry: Applications in materials science and organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related chromene derivatives, this compound’s specific combination of features sets it apart. Similar compounds include and .
Properties
Molecular Formula |
C25H24O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H24O6/c1-13-10-21-23(15-6-4-5-7-16(15)25(27)31-21)24-22(13)17(26)12-19(30-24)14-8-9-18(28-2)20(11-14)29-3/h8-11,19H,4-7,12H2,1-3H3 |
InChI Key |
OVMHSCAYEDLKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.